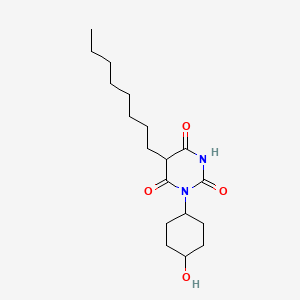![molecular formula C11H10O3S B14179610 4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one CAS No. 923026-79-3](/img/structure/B14179610.png)
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one is a chemical compound with the molecular formula C11H10O3S It is known for its unique structure, which includes a methanesulfonyl group attached to a phenyl ring, and a but-3-yn-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and methanesulfonyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-bromoacetophenone with methanesulfonyl chloride in the presence of a base like triethylamine to form the intermediate 4-(methanesulfonyl)acetophenone.
Alkyne Formation: The intermediate is then subjected to a Sonogashira coupling reaction with an alkyne, such as propargyl bromide, in the presence of a palladium catalyst and a copper co-catalyst to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (HO) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or palladium on carbon (Pd/C) with hydrogen gas (H) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one involves its interaction with molecular targets through its reactive functional groups. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The alkyne moiety can participate in cycloaddition reactions, forming new chemical bonds and modifying biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-butyn-2-one: Similar structure but lacks the methanesulfonyl group.
(Z)-4-Phenylbut-3-en-2-one: Contains a double bond instead of a triple bond in the but-3-yn-2-one moiety.
Uniqueness
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one is unique due to the presence of both the methanesulfonyl group and the alkyne moiety
Propriétés
Numéro CAS |
923026-79-3 |
|---|---|
Formule moléculaire |
C11H10O3S |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
4-(4-methylsulfonylphenyl)but-3-yn-2-one |
InChI |
InChI=1S/C11H10O3S/c1-9(12)3-4-10-5-7-11(8-6-10)15(2,13)14/h5-8H,1-2H3 |
Clé InChI |
XWLKUMYJEXPZNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C#CC1=CC=C(C=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)

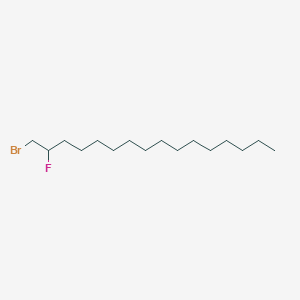
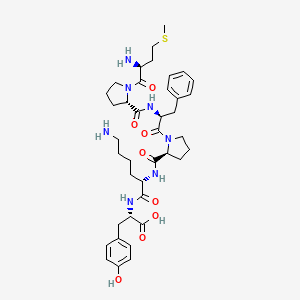
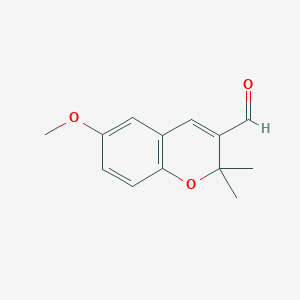
![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
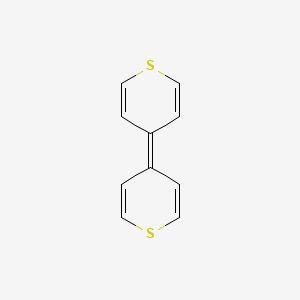
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
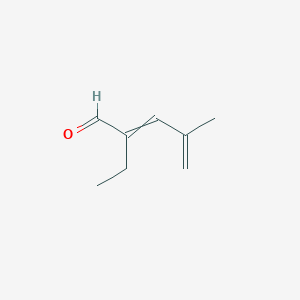
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
